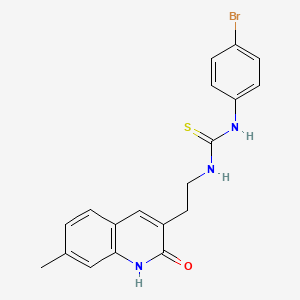
1-(4-Bromophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPTU and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Anticancer Activity
- The synthesis of quinoline derivatives has been a focal point for developing potential anticancer agents. For instance, Gaber et al. (2021) synthesized new quinoline derivatives and tested their anticancer effect against the breast cancer MCF-7 cell line. Compounds demonstrated significant anticancer activity, highlighting the potential of quinoline derivatives in cancer treatment (Gaber et al., 2021).
- Nguyen et al. (2019) synthesized a series of compounds incorporating the quinazolinone and thiourea frameworks, demonstrating cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. This suggests the potential of such compounds in developing anticancer therapies (Nguyen et al., 2019).
Antimicrobial Activity
- Desai et al. (2007) explored the synthesis of new quinazolines as potential antimicrobial agents, showing promising activity against various bacterial and fungal strains. This underscores the relevance of quinoline and thiourea derivatives in antimicrobial drug discovery (Desai et al., 2007).
Synthetic Methodologies
- The development of synthetic methodologies for quinoline derivatives has significant implications in medicinal chemistry. Fathalla et al. (2001) described the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas through intramolecular cycloaddition reactions, demonstrating the versatility of thiourea derivatives in organic synthesis (Fathalla et al., 2001).
Potential Dual Inhibitors for Tyrosine Kinases
- Riadi et al. (2021) conducted a study on quinazolinone-based derivatives, finding them to be potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases with significant cytotoxic activity against various cancer cell lines. This research direction is crucial for developing targeted cancer therapies (Riadi et al., 2021).
properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-12-2-3-13-11-14(18(24)23-17(13)10-12)8-9-21-19(25)22-16-6-4-15(20)5-7-16/h2-7,10-11H,8-9H2,1H3,(H,23,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMISMBCFAYUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629670.png)
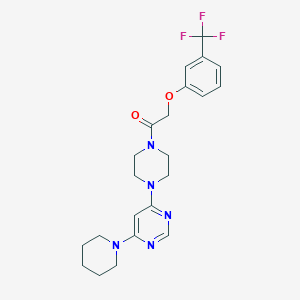
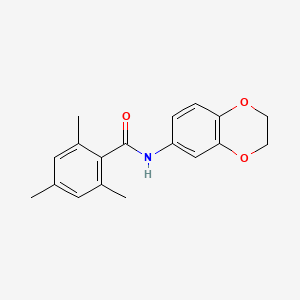
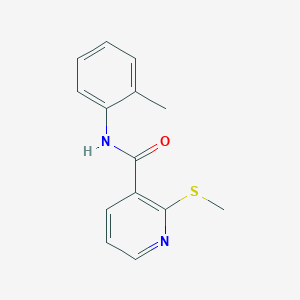
![5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2629674.png)
![2-[2-(4-Methylpyrazol-1-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2629675.png)
![2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2629677.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2629679.png)
![6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2629681.png)

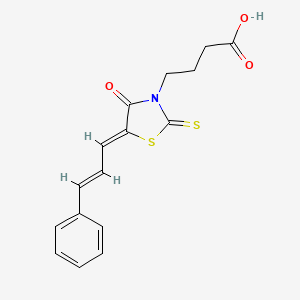
![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2629688.png)
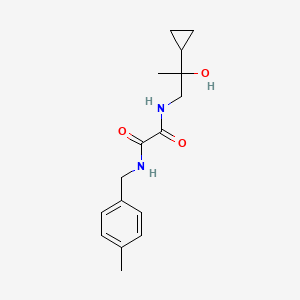
![N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2629690.png)